molecular formula C5H11ClN2O B1470942 (6S)-6-methyl-2-piperazinone hydrochloride CAS No. 1523530-47-3

(6S)-6-methyl-2-piperazinone hydrochloride

Cat. No.: B1470942
CAS No.: 1523530-47-3
M. Wt: 150.61 g/mol
InChI Key: AVLHSYGMQSCEFP-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-methyl-2-piperazinone hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it more stable for various applications.

Scientific Research Applications

(6S)-6-methyl-2-piperazinone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Safety and Hazards

The safety and hazards of a specific compound would depend on its exact structure and biological activity. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure .

Future Directions

The future directions in the study of piperazine derivatives are vast, given their prevalence in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-methyl-2-piperazinone hydrochloride typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide or dimethyl sulfate as methylating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydroxide or potassium carbonate to neutralize the generated acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of supercritical fluids and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the process. The final product is often purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-methyl-2-piperazinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, used in various pharmaceutical applications.

    N-Methylpiperazine: A derivative with similar properties but different reactivity.

    Piperazin-2-one: Another derivative with distinct chemical behavior.

Uniqueness

(6S)-6-methyl-2-piperazinone hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.

Properties

IUPAC Name

(6S)-6-methylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-6-3-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHSYGMQSCEFP-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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